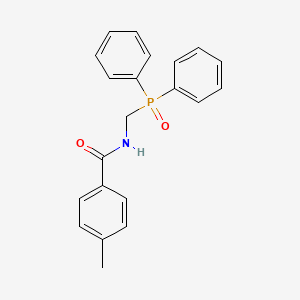

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide

Description

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide is a benzamide derivative featuring a 4-methyl group on the benzoyl ring and a diphenylphosphorylmethyl moiety attached to the nitrogen atom. The diphenylphosphoryl group introduces significant steric bulk and electron-withdrawing properties, which may enhance stability and influence intermolecular interactions. This compound is structurally analogous to other benzamide derivatives used in medicinal chemistry, particularly in kinase inhibition and proteolysis-targeting chimera (PROTAC) development . Potential applications include drug discovery, where the phosphoryl group could mimic phosphate-binding motifs in biological targets .

Structure

3D Structure

Properties

CAS No. |

90304-97-5 |

|---|---|

Molecular Formula |

C21H20NO2P |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(diphenylphosphorylmethyl)-4-methylbenzamide |

InChI |

InChI=1S/C21H20NO2P/c1-17-12-14-18(15-13-17)21(23)22-16-25(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,23) |

InChI Key |

KQRYXTJOMSUZPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can act as a probe for studying biological systems due to its ability to interact with various biomolecules.

Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which N-((Diphenylphosphoryl)methyl)-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((Diphenylphosphoryl)methyl)-4-methylbenzamide and analogous benzamide derivatives:

Key Observations:

In contrast, the hydroxymethyl group in N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide enhances hydrophilicity, making it suitable for prodrug strategies. Halogenation (e.g., iodine in N-(2-iodophenyl)-4-methylbenzamide ) introduces heavy atoms that improve X-ray diffraction properties and enable radiopharmaceutical applications.

Structural and Biological Implications: Heterocyclic Modifications: Compounds like 4-methoxy-N-[4-(4-methylphenyl)-5-phenylthiazol-2-yl]benzamide incorporate thiazole rings, which confer rigidity and improve binding to enzymatic pockets. The target compound’s phosphoryl group may similarly mimic phosphate moieties in ATP-binding sites. Hydrogen-Bonding Networks: N-[(4-Amino-5-sulfanylidene-triazol-3-yl)methyl]-4-methylbenzamide forms intramolecular N–H⋯O/S bonds, stabilizing its conformation. The phosphoryl group in the target compound could engage in stronger dipole-dipole interactions or metal coordination.

Synthetic Routes :

- Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF ), Mannich reactions , or nucleophilic substitutions. The phosphoryl group in the target compound likely requires specialized reagents, such as (benzamidomethyl)triethylammonium chloride , for introduction.

Thermal and Spectral Properties :

- Melting points for benzamide derivatives range widely: N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide melts at 132°C , while triazole-containing analogs exhibit higher thermal stability (up to 165°C). IR spectra for phosphorylated compounds would show P=O stretches near 1250 cm⁻¹ , distinct from C=O (~1660 cm⁻¹) or C=S (~1250 cm⁻¹) bands in other derivatives .

Biological Activity

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a diphenylphosphoryl group attached to a 4-methylbenzamide moiety. This unique structure allows for various interactions with biological targets, contributing to its pharmacological activities.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial and antifungal activities . These compounds have been evaluated for their effectiveness against various pathogens, highlighting their role in addressing antibiotic resistance and biofilm formation, which are significant challenges in modern medicine .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction may affect enzyme activity and receptor binding, making it a valuable tool in drug design.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of compounds derived from this compound showed promising activity against Staphylococcus aureus. The compounds were tested for their Minimum Inhibitory Concentration (MIC), with several exhibiting low MIC values, indicating strong antimicrobial potential .

- Inhibition of Protein Function : Another investigation focused on the compound's ability to inhibit specific proteins involved in bacterial mRNA processing. The results indicated that the compound could significantly reduce the activity of RnpA, an essential enzyme for bacterial survival, suggesting its potential as an antibiotic agent .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.